molecular formula C21H34O3S B1681120 5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)- CAS No. 89617-02-7

5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-

Cat. No. B1681120
CAS RN: 89617-02-7
M. Wt: 366.6 g/mol
InChI Key: OVGWMUWIRHGGJP-WQQQDTQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STA 2 is an analogue of TXA2, a thromboxane receptor in the colonic epithelium.

properties

CAS RN

89617-02-7

Product Name

5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-

Molecular Formula

C21H34O3S

Molecular Weight

366.6 g/mol

IUPAC Name

(Z)-7-[(1S,2R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O3S/c1-2-3-6-9-17(22)13-12-16-14-18-15-20(25-18)19(16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20-/m0/s1

InChI Key

OVGWMUWIRHGGJP-WQQQDTQZSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)S2)O

SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)S2)O

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)S2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

9,11-epithio-11,12-methano-TxA2
9,11-epithio-11,12-methanothromboxane A2
ONO 11113
ONO-11113
STA 2
STA-2
STA2
STxA2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-
Reactant of Route 2
5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-
Reactant of Route 3
5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-
Reactant of Route 4
5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-
Reactant of Route 5
5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-
Reactant of Route 6
5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-

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